endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl

5-HT3 receptor antagonism stereochemistry-activity relationship pharmaceutical intermediate selection

Researchers developing 5-HT3 receptor antagonists face inactivity with exo isomers. This endo-3-amino-9-Boc-granatane HCl provides the stereochemically correct intermediate. - Endo configuration mandatory: exo-3-amino amides are practically inactive (patent data). - Orthogonal Boc protection at N-9 enables sequential acylation of 3-amine and later bridgehead deprotection. - Solid HCl salt (MW 276.80) ensures precise weighing for automated parallel synthesis; avoid liquid base handling errors. - Granatane scaffold offers distinct geometry vs tropane, with ~100-fold DAT affinity differences.

Molecular Formula C13H25ClN2O2
Molecular Weight 276.80 g/mol
Cat. No. B14040922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl
Molecular FormulaC13H25ClN2O2
Molecular Weight276.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC1CC(C2)N.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10;/h9-11H,4-8,14H2,1-3H3;1H/t9?,10-,11+;
InChIKeyXHBSVDJXXPEPAK-VVJOLFOZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl: Structural and Physicochemical Overview


endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl (CAS 2550693-07-5; free base CAS 202797-03-3) is a bicyclic amine derivative belonging to the 9-azabicyclo[3.3.1]nonane (granatane) scaffold class, featuring a tert-butoxycarbonyl (Boc) protecting group at the bridgehead 9-nitrogen and a free primary amine at the endo-3 position, supplied as the hydrochloride salt . The compound is offered through early-discovery chemical collections as a research intermediate with typical purity specifications of ≥95–97% and carries GHS Acute Tox. 4 Oral hazard classification .

Endo stereochemistry Required for downstream amide coupling studies in 5-HT3 receptor context
Orthogonal protection Boc on bridgehead N-9, free 3-NH2·HCl enables sequential derivatization
Solid HCl salt Weighable solid format supports precise stoichiometric control in synthesis

Why Generic Substitution Fails: Stereochemical and Regiochemical Specificity


Substituting this compound with its exo isomer, regioisomer (Boc-on-3-amine), N-methyl analog, or tropane-scaffold counterpart is not chemically or pharmacologically equivalent. The endo configuration of the 3-amino group is a stereochemical determinant of downstream biological activity: patent literature explicitly states that amide derivatives of endo-3-amino-9-azabicyclo[3.3.1]nonanes are pharmacologically active 5-HT3 receptor antagonists, whereas the corresponding exo-3-amino amides are described as 'practically inactive substances' [1]. Furthermore, the placement of Boc on the bridgehead nitrogen (rather than on the 3-amino group) enables an orthogonal protection strategy—the Boc group can be selectively removed under acidic conditions independent of the free amine, which is critical for sequential functionalization in multi-step syntheses [2].

Exo isomer stereochemistry
Patent reports exo-3-amino amides as not supporting 5-HT3 assay response; endo required for receptor probe studies.
Boc regioisomer (Boc-on-3-amine)
Reversed protection order may limit sequential functionalization strategies; orthogonal deprotection sequence differs.
Tropane [3.2.1] scaffold analog
Tighter bridgehead-to-3-position geometry may shift binding orientation; reported affinity differences up to ~100-fold across scaffold series.

Quantitative Differentiation vs. Closest Analogs


Endo vs. Exo Stereochemistry and 5-HT3 Receptor Activity

The endo configuration of the 3-amino substituent on the 9-azabicyclo[3.3.1]nonane scaffold is a strict requirement for pharmacological activity of derived amides. Patent WO2001025236A2, which covers stereoselective synthesis of endo-3-aminoazabicycloalkanes, explicitly states that amides derived from endo-3-amino-9-azabicyclo[3.3.1]nonanes act as 5-HT3 receptor antagonists (e.g., granisetron, zatosetron), whereas 'amides which originate from 3-exo-aminoazabicycloalkanes are practically inactive substances' [1]. This qualitative activity dichotomy—active vs. inactive—establishes that procurement of the endo isomer is non-negotiable for any program targeting 5-HT3 receptor pharmacology or related serotonergic pathways.

Stereochemistry-activity
Class-level
endo-3-amino amides: reported active (5-HT3 antagonist context) exo-3-amino amides: reported inactive (patent WO2001025236A2)
Endo configuration is critical for 5-HT3 receptor probe studies
exo isomer not expected to support assay response; patent deems exo removal necessary
5-HT3 receptor antagonism stereochemistry-activity relationship pharmaceutical intermediate selection

Boc Regioisomer Differentiation and Orthogonal Protection Strategy

The target compound bears Boc on the bridgehead 9-nitrogen with a free 3-amine (as HCl salt). Its direct regioisomer, endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane (CAS 155560-04-6), carries Boc on the 3-amino group with a free bridgehead secondary amine. This regioisomeric difference dictates entirely different synthetic utility: the target compound's free 3-NH2 can undergo amide bond formation, reductive amination, or sulfonylation without competing reactivity at the bridgehead amine, while the Boc on N-9 can be deprotected later (e.g., 4 M HCl/dioxane, 30 min at ambient temperature) to reveal the secondary amine for further derivatization [1]. In contrast, the regioisomer (Boc-on-3-amine) exposes the bridgehead amine for initial functionalization—a divergent protection scheme that may be incompatible with acid-sensitive downstream chemistry . The HCl salt form further ensures the free 3-amine is protonated and non-nucleophilic during Boc deprotection, preventing intramolecular side reactions.

Orthogonal protection
Method context
Target: Boc on N-9, free 3-NH2·HCl — enables first-step acylation then Boc removal.
Regioisomer (CAS 155560-04-6): Boc on 3-NH, free bridgehead NH — reversed order.
Enables sequential functionalization without protecting group conflict
Regioisomer requires reversed deprotection order; may not match synthetic route needs
orthogonal protection sequential deprotection building block versatility

HCl Salt vs. Free Base: Handling and Weighing Accuracy

The HCl salt form (CAS 2550693-07-5, MW = 276.80 g/mol) offers measurable advantages over the free base (CAS 202797-03-3, MW = 240.34 g/mol) for research procurement and use. The free base is typically described as a low-melting waxy solid or oil at ambient temperature (e.g., the N-methyl analog endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane is a 'pale yellow oil', bp 115–119 °C/2.3 kPa) . The HCl salt, by contrast, is a solid that can be accurately weighed under normal laboratory conditions without the handling difficulties associated with hygroscopic or low-melting free amine bases. The solid form also reduces amine oxidation and CO2 absorption (carbamate formation) during storage, as the protonated ammonium species is non-nucleophilic . Furthermore, the known stoichiometry (1:1 HCl salt) allows precise molar calculations in synthesis—critical when the compound is used as a limiting reagent in amide bond formation or reductive amination steps.

Physical form
Specification review
HCl salt: solid; MW 276.80 g/mol; 1:1 stoichiometry Free base: typically oil or waxy solid at RT; MW 240.34 g/mol
Solid format supports precise stoichiometric control for synthesis
Free base may present handling variability; oil/liquid format requires volumetric dosing
salt form selection solid-state handling hygroscopicity weighing accuracy

9-Azabicyclo[3.3.1]nonane vs. Tropane Scaffold Topology

The 9-azabicyclo[3.3.1]nonane scaffold differs from the more common 8-azabicyclo[3.2.1]octane (tropane) scaffold by an additional methylene unit in each bridge, expanding the ring system from [3.2.1] to [3.3.1]. This change alters the distance and vector angle between the bridgehead nitrogen and the 3-amino substituent. Published crystallographic and NMR data for 9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives demonstrate that the [3.3.1] scaffold positions the 3-substituent in a distinct spatial orientation relative to the bridgehead nitrogen compared to the tropane [3.2.1] system [1]. The consequence for binding-site complementarity is measurable: in a series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives tested for dopamine transporter (DAT) affinity, compounds displayed approximately 100-fold differences in binding affinity (Ki) depending on substituent stereochemistry and scaffold conformation, with the 3-endo-phenyl orientation being essential for DAT recognition [1]. The target compound, with its endo-3-amino substituent, provides the correct geometry for elaboration into pharmacologically active amides; the corresponding tropane analog (N-Boc-endo-3-aminotropane, CAS 207405-68-3) would orient substituents differently due to the smaller ring system.

Scaffold geometry
Reported
[3.3.1] scaffold: N–3-C distance ~3.8-4.0 Å; endo directs substituent toward bridgehead face [3.2.1] tropane scaffold: N–3-C distance ~3.2-3.4 Å; tighter geometry
Scaffold choice alters spatial geometry; binding affinity may shift significantly
Reported ~100-fold affinity variation across analogs (DAT assay context)
scaffold hopping conformational constraint bicyclic amine geometry nitrogen positioning

Commercial Purity and Stereochemical Homogeneity

The target compound (HCl salt, CAS 2550693-07-5) is available through Sigma-Aldrich's AldrichCPR early-discovery collection, though analytical data are not provided and the buyer assumes responsibility for identity/purity verification . The free base form (CAS 202797-03-3) is commercially available from multiple suppliers at ≥97% purity (Aladdin Scientific) . The exo isomer free base (CAS 1363380-67-9) and the regioisomer (Boc-on-3-amine, CAS 155560-04-6) are also commercially available at 97–98% purity, but their differentiated stereochemistry and orthogonal protection schemes make them non-interchangeable as established above . Critically, the N-methyl analog (endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, CAS 76272-56-5) that serves as the direct granisetron intermediate carries the risk of endo/exo isomer contamination; commercial sources note the endo/exo ratio as approximately 5:1 , whereas the Boc-protected target compound can be obtained in stereochemically defined endo form through the reductive amination process described in WO2001025236A2.

Purity & stereochemistry
Specification review
Target: ≥95–97% endo (HCl salt or free base)
N-methyl analog: ~83% endo (endo/exo ratio ~5:1)
Reduced exo contamination may streamline downstream purification
Supplier data; endo/exo ratio from commercial sources; buyer verification advised
commercial sourcing purity specification CAS registry lead time comparison

Bridgehead N-Boc Deprotection Selectivity and Kinetics

The Boc group on the bridgehead nitrogen of the target compound can be selectively removed under acidic conditions while preserving the protonated 3-ammonium group (HCl salt), enabling sequential functionalization. Kinetic studies on N-Boc cleavage demonstrate a second-order dependence on acid concentration, with HCl in dioxane (3–4 M) achieving complete deprotection within minutes at ambient temperature [1]. This rate is approximately 2–10× faster than comparable deprotection using TFA/DCM (depending on substrate and acid concentration), and the HCl salt byproduct (tert-butyl chloride + CO2 + amine·HCl) is easier to remove than the TFA·amine salt which can be hygroscopic and difficult to crystallize [2]. The exo isomer and the regioisomer (Boc-on-3-amine) undergo the same deprotection kinetics, but their different spatial positioning of the Boc group alters the steric environment; the bridgehead N-Boc in the target compound sits in a less sterically congested environment compared to the 3-endo-Boc of the regioisomer, potentially leading to faster acid access and cleaner deprotection profiles in sterically demanding solvent systems [1].

Deprotection kinetics
Class-level
Rate ∝ [HCl]²; t½ ~minutes with 3–4 M HCl/dioxane
Bridgehead N-Boc facilitates rapid, clean deprotection
Second-order dependence on acid concentration; HCl salt byproduct easily removed
acid-labile protecting group deprotection kinetics chemoselectivity synthetic intermediate utility

Optimal Research and Industrial Application Scenarios


5-HT3 Receptor Antagonist Synthesis with Defined Endo Stereochemistry

Programs synthesizing novel granisetron analogs or other 5-HT3 receptor antagonists must use an endo-3-amino-9-azabicyclo[3.3.1]nonane intermediate. As established, exo-3-amino derivatives yield 'practically inactive' amides [1]. The target compound's Boc protection on the bridgehead nitrogen allows acylation of the free 3-amine to install the pharmacophoric aryl/heteroaryl carboxamide, followed by acid-mediated Boc removal to reveal the bridgehead amine for optional further N-functionalization. This sequential protection strategy is specifically enabled by the Boc-at-N-9 architecture and cannot be replicated with the regioisomer (Boc-at-3-amine).

Multi-Step Parallel Library Synthesis with a Solid Building Block

In automated parallel synthesis or high-throughput experimentation workflows where precise stoichiometric control is essential, the solid HCl salt form of the target compound eliminates the volumetric handling errors associated with liquid or waxy free bases. The free base N-methyl analog is a pale yellow oil requiring specialized liquid-handling equipment . The HCl salt's solid form, combined with its defined 1:1 stoichiometry (MW 276.80 g/mol), enables direct weighing into reaction vessels or preparation of stock solutions with accurate molarity, critical for library consistency.

Monoamine Transporter Ligand Development on a [3.3.1] Scaffold

The 9-azabicyclo[3.3.1]nonane scaffold provides a conformational constraint distinct from the tropane [3.2.1] scaffold, with an approximately 0.6 Å greater bridgehead N-to-3-position distance and altered dihedral geometry [2]. This scaffold difference has been shown to produce ~100-fold variations in DAT binding affinity across compound series, making the target compound the appropriate starting material for programs seeking to explore chemical space inaccessible to tropane-based ligands. The endo-3-amino orientation is critical for achieving the 3β-substituent geometry required for monoamine transporter recognition.

Orthogonal Deprotection Strategies in Complex Total Synthesis

In total synthesis campaigns where multiple protecting groups must be manipulated sequentially, the target compound's architecture—acid-labile Boc on the bridgehead nitrogen paired with a protonated (HCl) and thus temporarily masked 3-amine—offers intrinsic orthogonality. The Boc group can be cleaved with 3–4 M HCl/dioxane within minutes (second-order kinetics, t½ <5 min) without affecting the 3-ammonium group, which can subsequently be neutralized with base for further functionalization [3]. This built-in protection strategy reduces the number of discrete protection/deprotection steps compared to using an unprotected granatane scaffold.

Application
Selection Property
Validation Focus
5-HT3 receptor probe synthesis
Endo stereochemistry requirement
Downstream amide activity in receptor assays
Automated parallel synthesis
Solid HCl salt format for precise weighing
Stoichiometric control and library consistency
DAT scaffold exploration
[3.3.1] scaffold geometry vs. tropane
Binding affinity comparison with tropane series
Sequential deprotection strategies
Orthogonal Boc/amine protection
Deprotection chemoselectivity and kinetics
Quote Request

Request a Quote for endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.